7,8-Dihydroquinolin-8-ol

Overview

Description

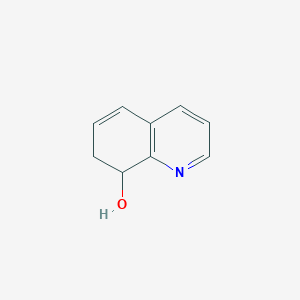

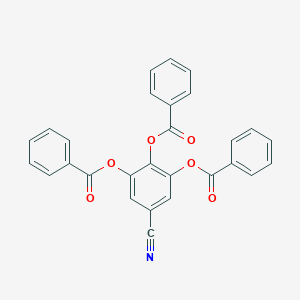

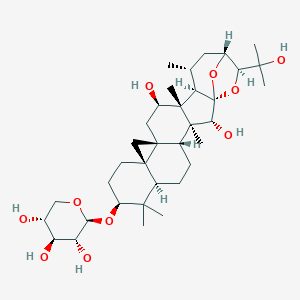

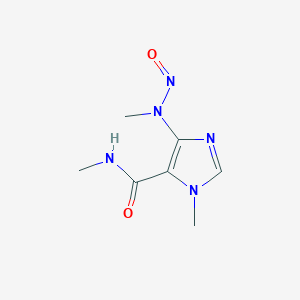

7,8-Dihydroquinolin-8-ol is a chemical compound with the molecular formula C9H9NO . It is a derivative of 8-Hydroxyquinoline, which is a bicyclic compound that consists of a pyridine ring fused to phenol .

Synthesis Analysis

The synthesis of 7,8-Dihydroquinolin-8-ol and its derivatives has been a subject of interest in recent years . Various synthetic strategies have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of 7,8-Dihydroquinolin-8-ol consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-Dihydroquinolin-8-ol include a boiling point of 327.1ºC at 760mmHg and a density of 1.228g/cm3 . It’s worth noting that these properties can be influenced by factors such as purity and environmental conditions.Scientific Research Applications

Synthesis and Spectroscopic Characterization

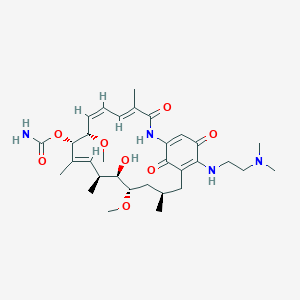

7,8-Dihydroquinolin-8-ol derivatives are utilized in the synthesis and spectroscopic characterization of metal complexes. These complexes have shown potential in antimicrobial activity, making them significant in pharmacological research. For instance, a study synthesized a novel ligand and its metal complexes with various transition metals, demonstrating significant antimicrobial properties against both gram-positive and gram-negative bacteria (Patel & Patel, 2017).

Antimicrobial Properties

Several derivatives of 7,8-Dihydroquinolin-8-ol are being researched for their antimicrobial properties. The synthesis of new derivatives and their evaluation against different bacterial strains have shown promising results in combatting bacterial infections. This includes the development of novel 8-nitrofluoroquinolone models with significant antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Anti-corrosion Applications

Derivatives of 7,8-Dihydroquinolin-8-ol are also explored for their anti-corrosion potential. Research involving the synthesis of specific derivatives demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. These findings are crucial for industrial applications, especially in prolonging the life of metallic structures (Douche et al., 2020).

Tautomeric Bistable Switches

Investigations into the tautomeric properties of 7-hydroxyquinoline-based Schiff bases, a derivative of 7,8-Dihydroquinolin-8-ol, have revealed their potential as bistable switches. These compounds undergo structural changes upon irradiation, indicating their suitability for use in molecular switching applications (Georgiev et al., 2021).

Novel Synthesis Techniques

In the field of organic chemistry, new methods for synthesizing 7,8-Dihydroquinolin-8-ol derivatives have been developed. These techniques are crucial for creating compounds used in various pharmacological and industrial applications (Huang a & Hartmann, 1998).

Antioxidant and Antidyslipidemic Activities

Research on 7,8-Dihydroquinolin-8-ol derivatives has also delved into their antioxidant and antidyslipidemic activities. Certain derivatives have shown promise as potential treatments for dyslipidemia and oxidative stress-related disorders (Sashidhara et al., 2009).

Structural Chemistry

Ab initio studies have been conducted on the tautomeric forms of quinolinediones, related to 7,8-Dihydroquinolin-8-ol, to understand their structural stability and properties. This research is vital for the development of new compounds with specific desired characteristics (Bartolomei et al., 1995).

Safety and Hazards

Future Directions

The future directions for research on 7,8-Dihydroquinolin-8-ol could involve exploring its potential therapeutic value and developing potent lead compounds with good efficacy and low toxicity . Further studies could also focus on improving the synthesis methods and exploring new applications in various fields .

properties

IUPAC Name |

7,8-dihydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-4,6,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCPFEHYIQHTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(C1O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931324 | |

| Record name | 7,8-Dihydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydroquinolin-8-ol | |

CAS RN |

142044-41-5 | |

| Record name | (+-)-8-Hydroxy-7,8-dihydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142044415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)

![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)